molecular formula C14H6N2O6 B1294578 1,5-Dinitroanthraquinone CAS No. 82-35-9

1,5-Dinitroanthraquinone

Cat. No.: B1294578
CAS No.: 82-35-9
M. Wt: 298.21 g/mol
InChI Key: XVMVHWDCRFNPQR-UHFFFAOYSA-N
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Description

1,5-Dinitroanthraquinone is an organic compound with the molecular formula C14H6N2O6. It is a yellow crystalline powder that is primarily used as an intermediate in the production of dyes and pigments. The compound is formed as one of the products during the nitration of anthraquinone . It has a melting point of around 200-205°C and a boiling point of approximately 420°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinitroanthraquinone can be synthesized through the nitration of anthraquinone using a mixture of concentrated sulfuric acid and nitric acid. The process involves dissolving anthraquinone in concentrated nitric acid, followed by the addition of sulfuric acid at a controlled temperature. The reaction mixture is then gradually heated and stirred to complete the nitration process . The reaction conditions typically involve temperatures ranging from 20°C below zero to 65°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of mixed acid systems and selective precipitation techniques. The nitration process is carried out in large reactors, and the resulting mixture is subjected to selective precipitation to isolate the desired isomer . The process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and reducing waste .

Chemical Reactions Analysis

Types of Reactions

1,5-Dinitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its electron-accepting properties make it valuable in redox reactions and organic electronics . Additionally, its role as an intermediate in dye and pigment production highlights its industrial significance .

Properties

IUPAC Name

1,5-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVHWDCRFNPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058869
Record name 9,10-Anthracenedione, 1,5-dinitro-
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Molecular Weight

298.21 g/mol
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CAS No.

82-35-9
Record name 1,5-Dinitro-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5-dinitro-
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Record name 1,5-Dinitroanthraquinone
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Record name 9,10-Anthracenedione, 1,5-dinitro-
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Record name 1,5-dinitroanthraquinone
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Synthesis routes and methods I

Procedure details

Calculation: theoretical yield from Σanthraquinone and 1-nitroanthraquinone related to 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone formed (-total 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone -1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone employed).
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Synthesis routes and methods II

Procedure details

y<50: Nitric acid ratio in the mixed acid is too low, where leaching of dinitroanthraquinone isomers soluble in nitric acid, including 1,8-dinitroanthraquinone, is not sufficient thus failing to obtain 1,5-dinitroanthraquinone of a high purity.
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Synthesis routes and methods III

Procedure details

Similarly, there has hitherto been no commercially and economically practicable process for the production of pure 1,8-dinitroanthraquinone. It is known that the commercially very important α,α-dinitration products of anthraquinone can be obtained in particularly high yields by nitration in concentrated nitric acid. Since the quantity of nitric acid required for this process is not appreciably higher than the quantity of sulphuric acid required for dinitration in H2SO4, nitric acid is economically superior to dinitration in sulfuric acid. The much simpler regeneration of the solvent is another factor in favour of nitric acid. According to Moiseva (Org.Polyprod, i. Krasitel, Moscow 1969, No. 4, 70-79), it is possible by the nitric acid process to obtain a 1,5-dinitroanthraquinone in a yield of 30 % of the theoretical amount. However, it is not possible under the conditions quoted by Moiseva (98 % HNO3, 24 hours at 24°-25°C) to obtain pure 1,5-dinitroanthraquinone. Instead the products obtained still contain at least 5 % of 1,8-dinitroanthraquinone (cf. Example 18 below). Even under more stringent conditions (filtration under suction at elevated temperature, increasing the quantity of nitric acid used for washing), we were unable to obtain 1,5-dinitroanthraquinone with a purity of more than 95 % in a yield of more than 20 % of the theoretical amount. In addition, it is subsequently no longer possible to isolate pure 1,8-dinitroanthraquinone from the mother liquors, because they then contain too much 1,5-dinitroanthraquinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?

A: this compound stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.

Q2: What kind of performance improvements have been observed with this compound in batteries?

A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with this compound, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.

Q3: How does the electrochemical behavior of this compound vary under different conditions?

A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of this compound is influenced by various factors. [] These include the concentration of this compound itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.

Q4: What is the primary product of this compound's electrochemical reduction?

A: The electrochemical reduction of this compound proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []

Q5: Are there established methods for quantifying this compound and related compounds in environmental samples?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of this compound alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.

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